molecular formula C9H8BrF3O2 B572537 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene CAS No. 1355247-61-8

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene

Cat. No.: B572537
CAS No.: 1355247-61-8
M. Wt: 285.06
InChI Key: DDSFFIPBKXXXCY-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2 It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene typically involves the bromination of 2-ethoxy-1-(trifluoromethoxy)benzene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors, and the pathways it influences.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both ethoxy and trifluoromethoxy groups can influence its solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-2-14-8-5-6(10)3-4-7(8)15-9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSFFIPBKXXXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742776
Record name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-61-8
Record name 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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